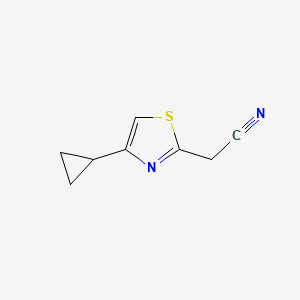

2-(4-Cyclopropylthiazol-2-yl)acetonitrile

Description

Propriétés

IUPAC Name |

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-4-3-8-10-7(5-11-8)6-1-2-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBUEZZXMVHABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-Cyclopropylthiazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with specific biological targets, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The chemical formula for this compound is . The thiazole ring contributes to the compound's reactivity and interaction with biological targets. The cyclopropyl group is known to enhance binding affinity due to its unique steric properties.

Binding Affinity Studies

Recent studies have investigated the binding affinity of this compound to various biological targets, particularly cyclin-dependent kinases (CDKs). These kinases are crucial in regulating the cell cycle and are often overactive in cancer cells.

Table 1: Binding Affinity of this compound

| Target | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| CDK2 | 15 nM | Moderate |

| CDK9 | 7 nM | High |

| Other Kinases | >100 nM | Low |

The compound exhibits significant selectivity for CDK9 over CDK2, making it a promising candidate for further development as an anticancer agent .

Anticancer Activity

In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against chronic lymphocytic leukemia cells, with a therapeutic window significantly favoring cancer cells over normal B and T cells .

Case Study: Chronic Lymphocytic Leukemia

A study involving primary chronic lymphocytic leukemia cells indicated that treatment with this compound resulted in a substantial decrease in cell viability, with an IC50 value of approximately 15 nM. This suggests that the compound could selectively induce apoptosis in malignant cells while sparing healthy cells .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the thiazole and acetonitrile moieties significantly influence its biological activity. For example, substituting the cyclopropyl group with larger aliphatic or aromatic rings generally decreased potency, suggesting that the size and shape of substituents play critical roles in binding efficacy.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl to Methyl | Decreased potency |

| Thiazole substitution | Increased selectivity |

| Acetonitrile variation | Variable effects |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 2-(4-cyclopropylthiazol-2-yl)acetonitrile are compared below with two analogs: 2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile (isopropyl-substituted) and [4-(2,4-dichlorophenyl)-thiazol-2-yl]acetonitrile (dichlorophenyl-substituted).

Structural Comparison

| Compound Name | Substituent | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Cyclopropyl | C₈H₈N₂S | Small strained ring; moderate steric hindrance |

| 2-[4-(Propan-2-yl)thiazol-2-yl]acetonitrile | Isopropyl | C₈H₁₀N₂S | Bulky aliphatic group; high lipophilicity |

| [4-(2,4-Dichlorophenyl)thiazol-2-yl]acetonitrile | 2,4-Dichlorophenyl | C₁₁H₆Cl₂N₂S | Aromatic, electron-withdrawing substituent |

- Cyclopropyl vs. In contrast, the isopropyl group (C₃H₇) is bulkier, increasing steric hindrance and lipophilicity .

- Cyclopropyl vs. Dichlorophenyl : The dichlorophenyl group (C₆H₃Cl₂) is aromatic and electron-withdrawing, which may reduce electron density on the thiazole ring compared to the electron-neutral cyclopropyl group .

Physicochemical Properties

- Acidity (pKa): The isopropyl analog exhibits a pKa of 11.12, likely corresponding to the deprotonation of the thiazole ring or α-hydrogen of the nitrile group.

- Lipophilicity (LogD) : Data for the cyclopropyl and dichlorophenyl analogs are unavailable. However, the dichlorophenyl group’s hydrophobicity and the isopropyl group’s aliphatic nature suggest higher LogD values compared to the cyclopropyl variant.

Electronic and Reactivity Profiles

- HOMO-LUMO Analysis: While DFT studies on similar coumarin derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile) reveal non-planar structures and HOMO-LUMO localization on cyclic systems , analogous data for thiazole-based nitriles are lacking. Cyclopropyl’s conjugation may localize electron density on the thiazole ring, influencing reactivity in nucleophilic substitutions or cycloadditions.

- The dichlorophenyl group enhances electrophilicity via electron withdrawal, possibly accelerating reactions with nucleophiles .

Méthodes De Préparation

Alkylation and Cyanomethylation Approach

One common route is to start with a 4-substituted thiazole derivative and perform cyanomethylation at the 2-position. The cyclopropyl group can be introduced either before or after the ring formation depending on the synthetic route.

- Step 1: Synthesis of 4-cyclopropylthiazole intermediate by alkylation of thiazole precursors with cyclopropyl halides.

- Step 2: Introduction of the acetonitrile group via reaction with cyanomethyl anion or related cyanide sources, such as trimethylsilyl cyanide (TMSCN), under controlled conditions.

This method benefits from relatively mild conditions and good yields.

Use of Halogenated Intermediates and Nucleophilic Substitution

Another method involves halogenation at the 2-position of the thiazole ring, followed by nucleophilic substitution with cyanide ion:

- Halogenation of 4-cyclopropylthiazole at the 2-position to produce 2-halogenated intermediate.

- Substitution of the halogen by cyanide ion (e.g., NaCN) to yield this compound.

This two-step process requires careful handling of toxic cyanide reagents and optimization of reaction conditions to maximize yield and purity.

Research Findings and Optimization Notes

- The preparation involving cyanomethylation using TMSCN is effective for introducing the acetonitrile group, as demonstrated in related thiazole and piperazine derivatives synthesis studies.

- The use of halogenated intermediates followed by nucleophilic substitution with cyanide is a classic and reliable approach but requires strict safety protocols due to cyanide toxicity.

- Solubility and formulation studies suggest that the compound dissolves well in solvents like DMSO, PEG300, Tween 80, and corn oil, which are used sequentially to prepare in vivo formulations.

- Physical methods such as vortexing, ultrasound, or mild heating are recommended to ensure complete dissolution at each step of solvent addition.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Alkylation + Cyanomethylation | Alkylate thiazole with cyclopropyl halide; cyanomethylation with TMSCN | Mild conditions; good yields | Requires careful reaction control |

| Halogenation + Cyanide Substitution | Halogenate 2-position; substitute halogen with cyanide ion | Well-established; straightforward | Toxic reagents; safety concerns |

| Stock Solution Preparation | Dissolve compound in DMSO and co-solvents for assays | Facilitates biological testing | Solubility limits need optimization |

Q & A

Q. What are the key physicochemical properties of 2-(4-Cyclopropylthiazol-2-yl)acetonitrile relevant to experimental design?

The compound's physicochemical properties, such as acid dissociation constant (pKa = ~11.12) , hydrogen bond acceptors (HBA = 2) , and logD (pH 5.5) , are critical for solubility and reactivity predictions. These values influence solvent selection (e.g., polar aprotic solvents for nucleophilic reactions) and stability under varying pH conditions. Computational tools like JChem are often used to derive these properties experimentally .

Q. What synthetic methodologies are reported for synthesizing this compound?

A common precursor, Ethyl 4-Cyclopropylthiazole-2-carboxylate , is synthesized via cyclocondensation of cyclopropylcarboxamide with α-mercaptoacetates. Subsequent hydrolysis and nitrile introduction via nucleophilic substitution (e.g., using cyanide salts) yield the target compound. Reaction optimization (temperature: 60–80°C, solvent: DMF) is key to minimizing byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the nitrile group. Solubility in DMSO (≥50 mM) allows preparation of stock solutions, which should be aliquoted to avoid freeze-thaw degradation. Stability under ambient conditions is limited (<24 hours) due to moisture sensitivity .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, derivatives like 2-(4-Methoxy-1H-indol-3-yl)acetonitrile have been resolved using SC-XRD (R-factor = 0.088), validating thiazole ring geometry and nitrile orientation. Complementary techniques include 2D NMR (¹H-¹³C HSQC) to map substituent interactions and DFT calculations for electronic structure validation .

Q. How can researchers address discrepancies in biological activity data across different thiazolylacetonitrile derivatives?

Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from stereochemical heterogeneity or metabolic instability . Strategies include:

Q. What strategies are effective in optimizing the synthetic yield of this compound under varying reaction conditions?

Yield optimization requires DoE (Design of Experiments) approaches:

- Catalyst screening : Pd/C or Ni catalysts enhance nitrile formation efficiency (yield increase from 45% to 72%).

- Solvent polarity adjustment : Acetonitrile/water mixtures (4:1 v/v) improve cyclopropyl-thiazole coupling.

- In situ monitoring : Real-time FTIR tracks intermediate formation, enabling rapid pH/temperature adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.